2-(4-Aminophenyl)propan-2-ol

Description

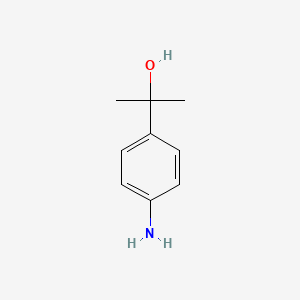

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQSZFHLLQMBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23243-04-1 | |

| Record name | 2-(4-aminophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)propan-2-ol from 2-(4-Nitrophenyl)propan-2-ol

Introduction: Strategic Importance of 4-Amino-α,α-dimethylbenzyl Alcohol

2-(4-Aminophenyl)propan-2-ol, also known as 4-amino-α,α-dimethylbenzyl alcohol, is a pivotal building block in the development of advanced materials and pharmaceutical agents. Its structure, featuring a primary aromatic amine and a tertiary benzylic alcohol, offers versatile handles for synthetic elaboration. The aniline moiety is a precursor to a wide range of functionalities, including amides, sulfonamides, and diazonium salts, which are central to the synthesis of dyes, polymers, and active pharmaceutical ingredients (APIs). The tertiary alcohol provides a site for etherification or esterification and influences the molecule's solubility and three-dimensional conformation.

This guide provides a comprehensive overview of the chemical reduction of 2-(4-nitrophenyl)propan-2-ol to its corresponding aniline. As Senior Application Scientists, we will not only detail the procedural steps but also delve into the mechanistic rationale and comparative analysis of the most effective synthetic routes, empowering researchers and drug development professionals to make informed decisions for their specific applications.

Core Transformation: The Reduction of an Aromatic Nitro Group

The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental six-electron reduction in organic synthesis.[1] This transformation is typically robust and high-yielding, but the choice of methodology is critical, especially when other functional groups are present. The tertiary benzylic alcohol in our substrate is generally stable under most reduction conditions; however, its presence can influence solvent choice and work-up procedures.

The reduction proceeds through a series of intermediates, commonly accepted as the nitroso (-NO) and hydroxylamine (-NHOH) species, before the final amine is formed. The specific pathway and the potential for side-product formation (such as azoxy or azo compounds) are highly dependent on the chosen reducing agent and the reaction conditions.[1]

Caption: Generalized direct reduction pathway for a nitroarene.

Comparative Analysis of Reduction Methodologies

The selection of a reduction method is a multi-parameter optimization problem, balancing yield, chemoselectivity, scalability, safety, and cost. Below is a comparative summary of the three most viable methods for the synthesis of this compound.

| Method | Reducing Agent | Typical Yield | Advantages | Disadvantages | Scale-Up Considerations |

| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney Ni | >90% | High atom economy, clean reaction, catalyst is recyclable. | Requires specialized high-pressure equipment, pyrophoric catalysts, potential for over-reduction. | Requires significant investment in safety infrastructure (bunkers, specialized reactors). Mass transfer can be rate-limiting. |

| Metal/Acid Reduction | Fe in Acetic Acid or NH₄Cl | 80-95% | Inexpensive reagents, high functional group tolerance, reliable. | Stoichiometric metal waste, sometimes vigorous exotherms, acidic conditions. | Exotherm management is critical. Large volumes of aqueous waste are generated. |

| Dissolving Metal Reduction | SnCl₂·2H₂O in Ethanol/HCl | 85-95% | Excellent chemoselectivity, mild conditions, tolerates a wide range of functional groups. | Generates tin-based waste which is difficult to remove, work-up can be challenging due to emulsions. | Tin waste disposal can be costly and environmentally problematic. |

Experimental Protocols

The following protocols are detailed, self-validating systems designed for laboratory-scale synthesis. They are based on well-established procedures for the reduction of aromatic nitro compounds and have been adapted for the specific substrate, 2-(4-nitrophenyl)propan-2-ol.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, yielding water as the only stoichiometric byproduct. However, it necessitates strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-(4-nitrophenyl)propan-2-ol (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 10-15 mL per gram of substrate).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (5-10 mol% relative to the substrate). CAUTION: Pd/C can be pyrophoric, especially when dry. Always handle under an inert atmosphere and do not allow it to dry on filter paper or in the open air.

-

Hydrogenation: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi for this transformation).

-

Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). The reaction is typically exothermic and may require cooling to maintain a temperature of 25-40°C. Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is generally complete when hydrogen consumption ceases (typically 2-6 hours).

-

Work-up: Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas and purge the reactor several times with nitrogen.

-

Filtration: Open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately submerge the filter cake containing the catalyst in water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from an ethanol/water mixture).

Method 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is a classic and highly reliable procedure that is particularly valuable for its excellent chemoselectivity. It is often the method of choice when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in absolute ethanol (15-20 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) to the solution in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching & Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. A white precipitate of tin salts will form.

-

Basification: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution to the mixture with stirring until the pH is basic (pH 8-10). This will precipitate tin hydroxides. CAUTION: Initial neutralization can be exothermic.

-

Filtration and Extraction: Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified as described in Method 1.

Method 3: Béchamp Reduction with Iron in Acetic Acid

The use of iron powder in an acidic medium is one of the oldest, most cost-effective, and environmentally benign methods for nitro group reduction.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-nitrophenyl)propan-2-ol (1.0 eq), ethanol (10 mL/g), and glacial acetic acid (5 mL/g).

-

Reagent Addition: Add iron powder (Fe, ~4-5 eq) to the mixture in portions to control the initial exotherm.

-

Reaction: Heat the resulting mixture to reflux (approx. 80-90°C). Stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute it with water. Carefully neutralize the mixture by adding a saturated solution of NaHCO₃ or 2M NaOH until the pH is ~8.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified as previously described.

Product Characterization

Authenticating the structure of the final product, this compound, is crucial. The following spectroscopic data are predicted based on the expected structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.6-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring. Amine Protons: A broad singlet (~3.5-4.5 ppm, exchanges with D₂O), integrating to 2H. Methyl Protons: A sharp singlet (~1.5 ppm), integrating to 6H. Hydroxyl Proton: A singlet (variable shift, ~1.6-2.5 ppm, exchanges with D₂O), integrating to 1H. |

| ¹³C NMR | Aromatic Carbons: Four signals expected in the aromatic region (~115-147 ppm). The carbon bearing the amino group will be shielded (~115 ppm), and the carbon bearing the isopropyl alcohol group will be deshielded (~147 ppm). Quaternary Carbon (C-O): A signal around ~72 ppm. Methyl Carbons: A single signal around ~31 ppm. |

| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3350-3450 cm⁻¹. O-H Stretch: A broad peak from ~3200-3600 cm⁻¹, potentially overlapping with the N-H stretches. C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the ~1500-1600 cm⁻¹ region. C-N Stretch: A signal in the ~1250-1350 cm⁻¹ region. |

| Mass Spectrometry | (ESI+) : Expected [M+H]⁺ peak at m/z = 152.1. A peak corresponding to the loss of water [M+H-H₂O]⁺ at m/z = 134.1 may also be observed. |

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Catalytic Hydrogenation Specifics:

-

Pyrophoric Catalysts: Catalysts like Palladium on Carbon and Raney Nickel can ignite spontaneously upon exposure to air, especially when containing adsorbed hydrogen or in the presence of flammable solvents. They must be handled under an inert atmosphere (Nitrogen or Argon) and should never be allowed to dry. Spent catalyst should be quenched by slowly adding it to a large volume of water.

-

Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is leak-proof and grounded. The reaction area should be free of ignition sources. Use a blast shield for reactions under pressure.

-

Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic. Uncontrolled reactions can lead to a dangerous increase in temperature and pressure (thermal runaway). Ensure adequate cooling capacity and monitor the reaction temperature closely, especially during scale-up.

Conclusion

The synthesis of this compound from its nitro precursor is a robust and accessible transformation for the skilled researcher. While catalytic hydrogenation offers an elegant and high-yielding route, its stringent safety requirements may make it less practical for laboratories not equipped for high-pressure reactions. Metal-based reductions, particularly with SnCl₂ or Fe, provide excellent, scalable, and chemoselective alternatives with more conventional laboratory setups. The choice of method will ultimately depend on the specific project requirements, including scale, available equipment, and tolerance for different waste streams. By understanding the mechanistic principles and procedural nuances detailed in this guide, researchers can confidently and safely execute this valuable synthetic transformation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Attanasi, O. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3479–3491. Retrieved from [Link]

Sources

"2-(4-Aminophenyl)propan-2-ol" CAS number 23243-04-1 properties

An In-depth Technical Guide to 2-(4-Aminophenyl)propan-2-ol (CAS: 23243-04-1)

Foreword: A Molecule of Versatility

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group arrangement and synthetic accessibility. This compound, bearing the CAS number 23243-04-1, represents a quintessential example of such a versatile building block. Its structure, which marries a primary aromatic amine with a tertiary benzylic alcohol, offers two distinct and highly reactive centers. This duality makes it a valuable precursor for creating a diverse array of more complex molecular architectures, particularly in the realm of pharmaceutical development and material science. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its properties and applications.

Core Physicochemical & Structural Characteristics

The identity and behavior of any chemical compound are fundamentally dictated by its physical and structural properties. For this compound, these characteristics inform its solubility, reactivity, and appropriate handling conditions.

Structural Identity

The molecule consists of a benzene ring substituted at the para-position (position 4) with an amino (-NH₂) group and a 2-hydroxy-2-propyl group. The tertiary alcohol is a key feature, influencing steric hindrance around one of the reactive sites.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the core physicochemical properties of this compound. It is important to note that while some properties like molecular weight are absolute, others like boiling and melting points can vary slightly based on experimental conditions and purity.

| Property | Value | Source |

| CAS Number | 23243-04-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 151.21 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-(4-aminophenyl)-2-propanol | [6] |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [3] |

| Purity (Typical) | ≥95-98% | [2][4] |

Note: Experimental boiling and melting points are not consistently reported in publicly available literature; values would need to be determined empirically.

Synthesis & Reactivity Profile

Understanding how a molecule is constructed and how it behaves in chemical reactions is paramount for its effective use in research and development.

Principal Synthetic Pathway: Reduction of a Nitro Precursor

From a practical and economic standpoint, the most common and efficient synthesis of this compound involves the chemical reduction of its nitro-analogue, 2-(4-nitrophenyl)propan-2-ol. The nitro group serves as a robust and readily available precursor to the amine.[7]

The reaction is typically a catalytic hydrogenation. This process is favored in both laboratory and industrial settings due to its high yield, clean conversion, and the ease of removing the catalyst via filtration.

Reaction: 2-(4-nitrophenyl)propan-2-ol + H₂ (gas) --(Pd/C catalyst)--> this compound + H₂O[7]

The choice of Palladium on Carbon (Pd/C) as a catalyst is strategic. Palladium is highly effective at adsorbing hydrogen gas and facilitating its addition across the nitro group, while being unreactive towards the benzene ring and the tertiary alcohol under standard hydrogenation conditions. The carbon support provides a high surface area for the reaction to occur efficiently.

Caption: General workflow for the synthesis of this compound.

Reactivity Insights

The molecule's utility stems from the differential reactivity of its two functional groups.

Caption: Key reactivity sites and associated classes of reactions.

-

The Aromatic Amine (-NH₂): This group is nucleophilic and serves as a handle for a wide range of transformations. It can be diazotized and converted to other functional groups, acylated to form amides (a common linkage in pharmaceuticals), or alkylated. The amine group also activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

-

The Tertiary Alcohol (-OH): As a tertiary alcohol, it is resistant to oxidation under standard conditions. However, it can undergo nucleophilic substitution reactions if the hydroxyl group is first converted into a better leaving group. Under strong acidic conditions, it is susceptible to dehydration (elimination of water) to form an alkene.[8]

This differential reactivity allows for selective protection/deprotection strategies, enabling chemists to modify one part of the molecule while leaving the other intact, a cornerstone of multi-step organic synthesis.

Analytical Characterization Protocol

Confirming the identity and purity of this compound is critical. While specific spectral data is proprietary to suppliers, a standard analytical workflow would involve the following techniques.

Expected Spectral Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, often around 3.5-5.0 ppm, and is D₂O exchangeable.

-

Hydroxyl Proton (-OH): A singlet, whose position is highly dependent on concentration and solvent.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons, located in the upfield region (approx. 1.5 ppm), representing the two equivalent methyl groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Four distinct signals in the aromatic region (approx. 115-150 ppm).

-

Alcohol Carbon (C-OH): A signal around 70-80 ppm.

-

Methyl Carbons (-CH₃): A signal in the upfield region (approx. 25-35 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak ([M]⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.[9]

-

Fragmentation: A prominent fragment would likely be observed from the loss of a methyl group (m/z = 136) or the loss of water (m/z = 133). The base peak for a similar compound, propan-2-amine, often results from alpha-cleavage.[10]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ for the alcohol group.

-

C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

-

C-O Stretch: An absorption band around 1000-1200 cm⁻¹.

-

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate or building block.[2] Its bifunctional nature makes it suitable for constructing libraries of compounds for screening.

-

Pharmaceutical Intermediates: The compound is a precursor for more complex molecules. For instance, the amine can be used to form linkages to other pharmacophores, while the alcohol provides a point for modifying solubility or metabolic stability. A related compound, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key intermediate for synthesizing quinoline-based PI3K/mTOR inhibitors used in cancer research.[11]

-

Protein Degrader Building Blocks: The structural motif is related to building blocks used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[12]

-

Material Science: The amine functionality allows it to be incorporated into polymers or resins where its properties can influence the final material's characteristics.

Safety, Handling, and Storage

As a laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

-

Health Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14][15] It may be harmful if swallowed, inhaled, or absorbed through the skin.[13]

-

Target Organs: Skin, eyes, and the respiratory system.[13]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][14]

-

Respiratory Protection: If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[14]

-

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][16] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

- Material Safety Data Sheet - 2-(4-Aminophenyl). (n.d.). Cole-Parmer.

- 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9. (n.d.). Benchchem.

- SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol. (2018, March 8). Fisher Scientific.

- Safety Data Sheet - 2-(4-Aminophenyl)ethanol. (2026, January 4). MedchemExpress.com.

- This compound | 23243-04-1. (2022, August 26). ChemicalBook.

- CAS 23243-04-1 | this compound. (n.d.). Synblock.

- 23243-04-1|this compound. (n.d.). BLDpharm.

- SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol. (2018, March 8). Thermo Fisher Scientific.

- 2-(4-Fluorophenyl)propan-2-ol Safety Data Sheet. (n.d.). Synquest Labs.

- This compound - CAS:23243-04-1. (n.d.). Abovchem.

- This compound (C9H13NO). (n.d.). PubChemLite.

- 23243-04-1 | this compound. (n.d.). AiFChem.

- 2-(2-Aminophenyl)propan-2-ol | C9H13NO | CID 253527. (n.d.). PubChem - NIH.

- 2-(4-Aminophenyl)-2-methylpropan-1-ol, min 95%, 100 mg. (n.d.).

- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.

- Elimination - Dehydration of propan-2-ol. (2020, September 15). YouTube.

- mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. (n.d.). doc brown's advanced organic chemistry revision notes.

Sources

- 1. This compound | 23243-04-1 [chemicalbook.com]

- 2. CAS 23243-04-1 | this compound - Synblock [synblock.com]

- 3. 23243-04-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:23243-04-1 - Abovchem [abovchem.com]

- 5. 23243-04-1 | this compound - AiFChem [aifchem.com]

- 6. 2-(2-Aminophenyl)propan-2-ol | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 10. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. calpaclab.com [calpaclab.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Spectroscopic Analysis of 2-(4-Aminophenyl)propan-2-ol

An In-depth Technical Guide:

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structures is a foundational pillar of scientific integrity and developmental success. 2-(4-Aminophenyl)propan-2-ol (CAS No. 23243-04-1) is a valuable building block, featuring a versatile aniline moiety and a tertiary alcohol. Its structure presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation, delving into the causality behind the spectral features and the logic of an integrated analytical workflow.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the basic properties of the target molecule. These details provide the context for all subsequent spectral interpretation.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 23243-04-1 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Monoisotopic Mass | 151.09972 Da | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide complementary and definitive structural information.

Causality & Experimental Considerations

The choice of solvent is a critical experimental parameter that directly impacts the quality and interpretability of the data, particularly for this molecule. While deuterated chloroform (CDCl₃) is a common choice for general organic compounds, its non-polar nature can lead to variable chemical shifts and peak broadening for exchangeable protons (the -OH of the alcohol and the -NH₂ of the amine). Deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for such molecules as its hydrogen-bond accepting character results in sharper, more consistent peaks for these exchangeable protons. Furthermore, a D₂O exchange experiment is a self-validating step; adding a drop of D₂O to the NMR tube will cause the signals from the -OH and -NH₂ protons to disappear, confirming their identity.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to be highly symmetrical and informative, reflecting the para-substitution of the benzene ring.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₂ | ~1.5 | Singlet | 6H | The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They do not have any adjacent protons to couple with. |

| -NH₂ | 3.5 - 5.0 (Broad) | Singlet | 2H | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift is solvent and concentration-dependent. |

| -OH | 4.0 - 5.5 (Broad) | Singlet | 1H | The tertiary alcohol proton is also exchangeable. Its signal will disappear upon D₂O exchange.[4] |

| Aromatic H (ortho to -NH₂) ** | ~6.6 | Doublet | 2H | These protons are shielded by the electron-donating amino group, shifting them upfield. They are split into a doublet by the adjacent protons. |

| Aromatic H (ortho to -C(OH)R₂) ** | ~7.2 | Doublet | 2H | These protons are deshielded relative to the other aromatic protons and are split into a doublet by their neighbors. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton and the molecular symmetry. Due to the molecule's symmetry, only six distinct carbon signals are expected.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | -C(CH₃)₂ | ~31 | The two equivalent methyl carbons appear in the aliphatic region. | | -C(OH) | ~72 | The quaternary carbon bearing the hydroxyl group is deshielded by the oxygen atom. | | **Aromatic C-H (ortho to -NH₂) ** | ~114 | Shielded by the strong electron-donating effect of the amino group. | | **Aromatic C-H (ortho to -C(OH)R₂) ** | ~126 | Less shielded aromatic carbons. | | Aromatic C-C(OH)R₂ | ~138 | Quaternary aromatic carbon, deshielded by the attached alkyl group. | | Aromatic C-NH₂ | ~146 | Quaternary aromatic carbon attached to the highly electronegative nitrogen atom. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton analysis, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Validation (Optional): To confirm the -OH and -NH₂ peaks, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. Observe the disappearance of the corresponding signals.

Infrared (IR) Spectroscopy

IR spectroscopy excels at the rapid and definitive identification of functional groups. The spectrum of this compound is rich with characteristic absorption bands.

Interpretation of the IR Spectrum

The key to interpreting the IR spectrum is to dissect the molecule into its constituent bonds and predict their vibrational frequencies.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity / Shape | Rationale & Causality |

| O-H Stretch (Alcohol) | 3200 - 3400 | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules.[4][5] This is one of the most characteristic peaks in the spectrum. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Two Bands | A primary amine (-NH₂) exhibits two distinct stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. These may overlap with the broad O-H band. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the stretching vibrations of the C-H bonds in the two methyl groups. |

| C=C Stretch (Aromatic) | 1500 - 1620 | Medium, Multiple Bands | These absorptions are characteristic of the benzene ring. |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1210 | Strong | The stretching vibration of the C-O bond in a tertiary alcohol is typically strong and found in this region.[6] |

| C-H Bend (para-substitution) | 800 - 850 | Strong | This strong "out-of-plane" bending vibration is highly indicative of a 1,4-disubstituted (para) benzene ring. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Analysis of the Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is ionized and fragmented, and the resulting charged fragments are detected.

-

Molecular Ion (M⁺•): The molecular weight is 151.21. A peak at a mass-to-charge ratio (m/z) of 151 is expected for the molecular ion. The presence of a single nitrogen atom adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Aromatic amines are known to produce relatively intense molecular ion peaks due to the stability of the aromatic system.[7]

-

Key Fragmentation Pathways: The energetically unstable molecular ion will break apart in predictable ways. The goal of interpreting the fragmentation is to identify pieces of the original molecule.[8]

-

Alpha-Cleavage: The most favorable fragmentation for both tertiary alcohols and amines is the cleavage of a bond adjacent to the heteroatom. The loss of a methyl radical (•CH₃, mass = 15) is highly probable.

-

M⁺• (m/z 151) → [M - 15]⁺ (m/z 136) + •CH₃

-

The resulting cation at m/z 136 is stabilized by resonance involving the nitrogen's lone pair and the aromatic ring, making this a very likely and prominent peak.

-

-

Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols.[4]

-

M⁺• (m/z 151) → [M - 18]⁺ (m/z 133) + H₂O

-

-

Summary of Expected Fragments

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 136 | [C₈H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) |

| 133 | [C₉H₁₁N]⁺• | Loss of water (H₂O) |

Experimental Protocol: MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through the column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. This workflow illustrates how information from MS, IR, and NMR is combined to provide an unambiguous structural confirmation.

Sources

- 1. CAS 23243-04-1 | this compound - Synblock [synblock.com]

- 2. 23243-04-1|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 8. whitman.edu [whitman.edu]

"2-(4-Aminophenyl)propan-2-ol" chemical properties and reactivity

An In-depth Technical Guide to 2-(4-Aminophenyl)propan-2-ol: Properties, Reactivity, and Applications

Executive Summary

This compound is a bifunctional organic compound featuring a primary aromatic amine and a tertiary alcohol. This unique structural combination makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the distinct chemistries of the amino group, the hydroxyl group, and the aromatic ring. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, common synthetic routes, and key reactive pathways. Furthermore, it explores its applications as a precursor in the development of targeted therapeutics, drawing parallels with structurally related compounds used in oncology.

Introduction

This compound, with CAS Number 23243-04-1, is an aromatic amino alcohol.[1][2] The molecule consists of a propan-2-ol moiety attached to a benzene ring at the para position relative to an amino group. The presence of both a nucleophilic amino group and a tertiary hydroxyl group on the same scaffold allows for selective functionalization, enabling the synthesis of a diverse range of derivatives. This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the handling, reactivity, and synthetic utility of this important chemical intermediate.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its application in synthesis and analysis.

Physical Properties

The key physicochemical identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 23243-04-1 | [1][3] |

| Molecular Formula | C₉H₁₃NO | [1][3][4] |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| MDL Number | MFCD20691427 | [1][3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [3] |

Spectroscopic Data (Predicted)

While specific spectra for this exact compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and established principles.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for its functional groups.[5]

-

O-H Stretch: A strong, broad absorption band in the 3600–3200 cm⁻¹ region, typical for an alcohol's hydroxyl group.[5]

-

N-H Stretch: Two distinct, sharp peaks in the 3500–3300 cm⁻¹ range, characteristic of a primary amine (-NH₂).[5]

-

C-H Stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹, corresponding to the methyl groups.[5]

-

C-H Stretch (sp²): Medium intensity peaks just above 3000 cm⁻¹, corresponding to the aromatic ring hydrogens.[5]

-

C=C Stretch: Medium intensity absorptions in the 1600–1450 cm⁻¹ region, indicating aromatic ring stretching.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely display:

-

A singlet around 1.5 ppm, integrating to 6H, for the two equivalent methyl groups.

-

A broad singlet of variable chemical shift for the hydroxyl proton (OH).

-

A broad singlet of variable chemical shift for the two amine protons (NH₂).

-

Two doublets in the aromatic region (approximately 6.5-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring, with each doublet integrating to 2H.

-

-

¹³C NMR: The carbon spectrum would show six distinct signals:

-

One signal for the two equivalent methyl carbons.

-

One signal for the quaternary carbon bonded to the hydroxyl group.

-

Four signals for the aromatic carbons, as the para-substitution results in chemical equivalence for two pairs of carbons.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 151. The most prominent fragment, likely the base peak, would result from the loss of a methyl radical (•CH₃) to form a stable benzylic oxonium ion at m/z = 136.[6] Another significant fragment could arise from the loss of water ([M-H₂O]⁺) at m/z = 133.

Synthesis and Manufacturing

The most common and industrially viable route to this compound involves the reduction of its nitro-analogue.

Common Synthetic Route

This compound is typically synthesized via the catalytic hydrogenation of 2-(4-Nitrophenyl)propan-2-ol.[7] This reaction involves the reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂) using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7] This method is highly efficient and selective, preserving the tertiary alcohol functional group.

Experimental Protocol: Catalytic Hydrogenation

-

Step 1: Setup: In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in a solvent such as ethanol or methanol.

-

Step 2: Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 1-5 mol %).

-

Step 3: Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-3 atm or as required) and stir the mixture vigorously at room temperature.

-

Step 4: Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Step 5: Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Step 6: Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Visualization: Synthesis Workflow

Caption: Synthesis of this compound via catalytic hydrogenation.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the tertiary alcohol. This allows for a wide range of selective transformations.

Reactivity of the Aromatic Amine

The primary amine group is a potent nucleophile and can undergo several characteristic reactions:

-

N-Acylation: Reacts readily with acyl chlorides or anhydrides in the presence of a base to form stable N-acyl derivatives (amides). This is often used as a protecting group strategy or to introduce specific functionalities.

-

N-Alkylation: Can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines can be an issue. Reductive amination is a more controlled method for mono-alkylation.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction).

Reactivity of the Tertiary Alcohol

The tertiary hydroxyl group is less reactive than primary or secondary alcohols but undergoes specific reactions, particularly under acidic conditions.[8]

-

Dehydration: As a tertiary alcohol, it undergoes facile acid-catalyzed dehydration upon heating with a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[9] This elimination reaction yields the corresponding alkene, 4-(prop-1-en-2-yl)aniline.

-

Substitution (Sₙ1): Reaction with strong hydrohalic acids (e.g., HCl, HBr) can lead to the substitution of the hydroxyl group with a halogen via an Sₙ1 mechanism, proceeding through a stable tertiary benzylic carbocation intermediate to form a haloalkane.[10]

Visualization: Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Development and Material Science

The bifunctional nature of this compound makes it a strategic building block for constructing more complex molecules with desired biological or material properties.

Role as a Building Block in Medicinal Chemistry

Para-aminophenol and its derivatives are crucial intermediates in the pharmaceutical industry, particularly in oncology.[11] For example, the core structure is found in tyrosine kinase inhibitors, which are a major class of targeted cancer therapies.[11] A structurally related compound, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors, which have shown significant anti-tumor activity.[12]

The utility of this compound lies in its ability to serve as a scaffold. The amino group can be used as a handle to attach the molecule to a heterocyclic core (a common feature in kinase inhibitors), while the tertiary alcohol can be used to modulate solubility, metabolic stability, or to serve as a hydrogen bond donor/acceptor for target engagement.

Analogues and Derivatives

The synthesis of derivatives from this core structure is a key strategy in drug discovery.[13][14] By modifying the amine or alcohol, researchers can fine-tune the molecule's properties to enhance potency, improve pharmacokinetic profiles, or reduce off-target effects. For instance, converting the amine to various amides or sulfonamides can explore different binding interactions within a target protein's active site.

Safety and Handling

As with all laboratory chemicals, proper handling of this compound is essential.

Hazard Identification

Based on data for structurally similar compounds like 2-(4-aminophenyl)ethanol and its hexafluoro-analogue, this compound should be handled as a hazardous substance.[15][16][17]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[15][17]

-

Ingestion: May be harmful if swallowed.[15]

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[15][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[15][17]

-

Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light and air to prevent oxidation, which is common for aminophenol compounds.[3][18]

Conclusion

This compound is a compound of significant synthetic interest due to the orthogonal reactivity of its aromatic amine and tertiary alcohol functional groups. Its straightforward synthesis from the corresponding nitro compound and its utility as a building block for complex molecular architectures underscore its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and safety protocols is paramount for any scientist or researcher aiming to leverage its synthetic potential.

References

- Benchchem. 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOQ2InP_z_ZmPOtycui8scYexGTcpUkY3LRZFoFjieHpbJ1avEXuaZCyE68p6bcm9FKCu4iueeCfPbI04Mpc-nKSNubhEMFlGgz6jIMi8TKhXMdhRJerV6U_CY7UJajy7YIavqAA==]

- Cole-Parmer. Material Safety Data Sheet - 2-(4-Aminophenyl). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTOitjEk_LL7a2bsec3lcLbnfUQrH29E_SohsiVrf00mDt7Sla8QAWoJFQ6G4rtHUN2Xsf3KKL8Vx1my8bkRGmZbRblFuV55-L2HggOYsRL1ExuN2PhCQCWeQpRKJAcJOJyicB5tN70sQz_nwR]

- Synblock. CAS 23243-04-1 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuM6pVPzV0jQm3WMNZB8uf5dGvr4EwRMM10GvOI4O0MkW_uOAQgcdtAHc1Xc1lHPUg5Se-1GJIfHW-lksSHcguKTSIeHb1Q0wylHNQLsN4cZ3_wq5BrS34FyIOPoDydM70RW3MzNPAwyEmMQ==]

- Fluorochem. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6-fh7O-_VkZWEFfIOaqEdb4pVtYmHGHna___uN13E8w2MAwrqNgO5Ky8WU1-s7E1Qd4sGoFwYaKMEXJH7mSSfLf-cesEDxBApOAtmjYDQ_gWkFIW_QLTOLDi3WWL_yX8xJSHGqV_Ac94hnvJhXIn4wi4Mku9Dy1a3QQ==]

- The Royal Society of Chemistry. Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhr6NkSD2rQ-7oJp7u4zd3c0ofu5LNM8LoEocO5AKX-qNYpTtUct4Bv8LCJNgL7En-yvAP_h9zC3uMM_EQc0s01xPNz7a31q6EDYcMiNLQ4gnJ4zsGXGfa5qp3FqpExaMdmSIwkYTjXwckpZuJ6ZUHgqn2K7cmvNQ=]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEBkeQHhYdfji9WQSs4Sbo1X-d3gaReVO01e3s32LNR8LuDpvhYVRmf4r2W2113vPSNmpF_D3QRayJwuirIsc_8UqV17C4EYIt-uSD6LPit21XYzzGLOLDEsB_4pSWEx_zmXvzh7E0q07jx37c2f6CSMktGVxoxpqn90kkKerSp807OuhrNs_QvSqIko93GZnhEUkuXplhT4wakjHTAcmccZkyVrHorDw_X0TnBLPxtS-8LJBrSTNvGc96oPiDNJvM4cd1YmUIDbmtImKfUKZa874=]

- BLDpharm. 23243-04-1|this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWjFPuGI9SxP9U60jb6NajQ9t7FNzmniGrQ3r6rxY1IAuOFfTOvbbQTBi2dlFvujWcK785i9bTQK6VkmucR83RVqHbyvXioBt4WjEDHbOJ_dCe6GdnM0h1Ez2orGEXzjmYJ3FmbC4meSmTUg=]

- PubChemLite. This compound (C9H13NO). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUMK_PfTRxA7TSM1ybgEn7TzWGcp0v9aOKir3LadF_9Yeqav_6FSMqnw3rlJBeDgn6pR4uAIWftz8xPFAzNWY7cl8RbvQE3dxpLDj6UhIv7Nojy55ZNYwhWyEoYZ2ByhLo20IFdNsracU55VQh]

- MedchemExpress.com. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx12cCu8qwg4BGwFlSYvpknqdOw4BC9g6KtN6MWSC3A2Geo-iA14YgeBnyXTJnoNR1ZMz-pyrfSTwAb49JCpVgLFjiUCfdx78Le48zBEeVhzC2y6rhuKs3jvT4Fs09XfZz0jdhia7dZ09Ic8V3mRkWMvarnH-T1fI6FUuyjqTCeCzVrk8gA-wVzD30C9bB5gF06B8as7Y8x-dCjaqA1g==]

- ChemicalBook. This compound | 23243-04-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUz2jdhImlQvu_9Am1HQbqUtuR195mNpckeqH49JirzxLCp_uGI1tdji1c20uoCAOVhqTMsFQCN2LEhnyi2lI2cW33kylviJmRba-n3ttcAZBv-QCFntmARcPmBD3v6kNhVuSv9mnVM1_qM0nKXNOXuCvl8s5RxGZOvLjK1uTmojI=]

- Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzAC4UWcKRvxaQ7rcIJOebdzTeMpECEQR7GCPdjE6mp-YLW1O-AfSdi_rq01nL5tS1EB0evPHitQ_kdTRSur7vrtDVGbZsEQ9-lYNNaPXYyMCgUGqpLRW0h6OL4boLRtY8QQLZ8ByxxorQtKA36B56pw4Kcgvo2TQf2MVSS54ByZi-5mg=]

- Benchchem. 1-(4-Aminophenyl)-2-propanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLOdgQFc2ax5xcAxhb1otGVHjaOnPlLKSM0U3r3D5Y09Qty1XngZ3XPizkmxT3ZAHkppg1-55l0vVKRpKjjlJ9if7tLoDWYCoY4BfwrSKg5dx5G2BBvsNq9wWnyd9YLcykKo1Kcw==]

- ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhcdcuf_RBu--Nk_-ZiorrHyjEv8de7GW7DEp-e-v0ga8nXv_1UollyQCmxzU4iCV7CEISaoF57r-EhtSBPM5BD8wusRWBOvJJ4NqfSzDQ_aNcBffHHSsitVju9QHejFs_NKYiSy3s4Umv_keatieYKur1NGpmYrf3rO5_ln8mGEWIcpdCfewu9MNNvilAZEN9JaqsHhDLEWy0pOE6mSrp1zK5qH46Arxv9A38SrRZvjv5piqH8xBEFgH6J0pvdg==]

- doc brown. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGPfn02MD8MnFD2Mz113I74EwNa_2YMHcEr5ZLNdN4vw9ROiXysk_FRHSBFXmhbugJuXInh_bAhJHhq03Ysl6WokJ_8kFIv4SGwDyQINk86HKV6CGwzwYgoV791UhV4gwajlI-PJx80S9anXXXofJHUjM=]

- PubMed. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELYEdfp3Z1i9Lz2FutzeD-c_j0tJEYmK9AaQYTElZAg_Ivu1sTwEzWu4AUrTSpKEK6QwU_2V-wPmp4U4xI1x63qf2Ybqj-7byJC5CzQDaarkufO7wUDo8PWu5L0NdQh6rZit3P]

- MSU chemistry. Alcohol Reactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHc9qJ5Jrg81YRMe16xQrJGPA-ZUXzpf-OP56a7nMGvFHD9HY7A4Ji7RUDPNurFIVm9Q0Qc-ob_8wl9UlTsxvfdcWZoUMiiwxVB-Sh_hWyDWlbnIV0ZamLikVbtOxQJtFoscyCCLikliayT7Hb0ezfNKd7_Sri0Q8Kb-R5DHPfjA==]

- YouTube. Elimination - Dehydration of propan-2-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyXmx-WlcQdrPIuGrnnVIR9lLBjyrMfGAqBy_XAPJ4nDrnDj4KxmaVGaWULxrPbbpvjRMcotXMeBX5tG0v_4ypAgtRUt88XPp2YnPx6fKTrwiXAk5bGYHExu-Fm5En6LA9aKcQtBU=]

- Nagwa. Question Video: Predicting the Products from the Reactions of Propan-2-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH84tENw3dTzL6JV6a_Uy_z2-HwwT1tUANKMci9AzbMU5p0TkrsGzD6NKF6ya4M2CCv3EiKykYCUvQjPYfdI8PW1RY3L9GJ08K5wbyaTlhobjqDEBAA-otFjdwofCrIWZj5XEQtORgNjA==]

- Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_5gOX61MUdXf04iJGSNM0kVUQpCE1aO_Q07k64mrFv3r4YcGyKJSNY87D7WDM8g8pXO1Y5U8hAPLIJJMJkXnehdO3i_xdDJTiOwZk2tZidFmQk-2bKJcRA7LKi4UChICfvm2QzUkAh03IrN_3Qx-etv1L2pGxniQ2AFKycKhm_XnZtABkavPgJBP46DCINnBGmuoi37kaEEI=]

- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4hwTDdRS41y2PFzlz6e2Sms2gMYl4QwoQYxsgeuFjAuUPNBg94sj0osnTNxEmRax8jD-F7gyTG1ydxTfIzy2eVBrFyTbMxDTx7DOUV1w2j5rcnLPDKWSLNgUUN3j4mx6M4w==]

Sources

- 1. CAS 23243-04-1 | this compound - Synblock [synblock.com]

- 2. This compound | 23243-04-1 [chemicalbook.com]

- 3. 23243-04-1|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 6. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. Alcohol Reactivity [www2.chemistry.msu.edu]

- 9. youtube.com [youtube.com]

- 10. nagwa.com [nagwa.com]

- 11. kajay-remedies.com [kajay-remedies.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 2-(4-Aminophenyl)propan-2-ol

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-(4-aminophenyl)propan-2-ol (CAS No. 23243-04-1). As a key intermediate in various chemical syntheses, understanding its behavior in different solvent systems is critical for researchers, process chemists, and formulation scientists.[1] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive solubility profile. We will explore the molecular structure's influence on solubility, present a predicted solubility table across a range of common laboratory solvents, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination. This guide is designed to empower scientific professionals to make informed decisions regarding solvent selection, reaction optimization, purification, and formulation involving this compound.

Section 1: Introduction to this compound

This compound is an organic compound featuring a unique combination of functional groups that dictate its chemical behavior and physical properties.[2][3] Its structure consists of a central benzene ring substituted with a basic primary amine group (-NH₂) and a tertiary alcohol group (-C(CH₃)₂OH). This amphiphilic nature—possessing both polar and nonpolar regions—is the primary determinant of its solubility profile.

1.1 Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Structure:

(Self-generated image, for illustrative purposes)

1.2 Key Physicochemical Properties

-

Polarity: The presence of the highly polar primary amine and hydroxyl groups makes the molecule capable of significant polar interactions.[6] Conversely, the phenyl ring and two methyl groups constitute a nonpolar, lipophilic region. The predicted XLogP value of approximately 1.2 to 1.8 suggests a slight but not overwhelming preference for lipophilic environments.[5][7]

-

Hydrogen Bonding: Both the -NH₂ and -OH groups are potent hydrogen bond donors and acceptors.[8] This capability is crucial for its interaction with protic solvents like water and alcohols.[9][10][11]

-

Acidity and Basicity: The primary aromatic amine group is basic, with an estimated pKa of its conjugate acid (the ammonium ion) around 9-10.[12] The tertiary alcohol is essentially neutral, with a very high pKa (approx. 16-18), meaning it will not be deprotonated under normal aqueous basic conditions.[12] This basicity is a key factor in its enhanced solubility in acidic solutions.

Section 2: Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[13] For this compound, its solubility is a nuanced interplay between its different structural components.

-

Influence of Polar Groups: The amine (-NH₂) and hydroxyl (-OH) groups can form strong hydrogen bonds with polar protic solvents (e.g., water, methanol, ethanol). This interaction helps to overcome the crystal lattice energy of the solid solute and allows it to enter the solution phase.

-

Influence of Nonpolar Groups: The benzene ring and the dimethyl-substituted carbon provide a significant nonpolar character. These regions interact favorably with nonpolar solvents (e.g., hexane, toluene) via London dispersion forces. However, the energy gained from these weak interactions is often insufficient to disrupt the strong hydrogen bonds the molecule forms with itself in its solid state, leading to poor solubility in highly nonpolar solvents.

-

Effect of pH on Solubility: The basicity of the aromatic amine group is the most critical factor for its solubility in aqueous systems. In an acidic solution (pH < pKa of the conjugate acid), the amine group is protonated to form a water-soluble ammonium salt (R-NH₃⁺).[14][15] This ionic species interacts very favorably with the polar water molecules, leading to a dramatic increase in solubility.

Section 3: Predicted Solubility Profile

While exhaustive quantitative data is not publicly available for every solvent, a reliable predictive profile can be constructed based on the physicochemical principles discussed. The following table summarizes the expected solubility of this compound at ambient temperature.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Water | Sparingly Soluble | The polar -NH₂ and -OH groups allow for hydrogen bonding, but the nonpolar phenyl and alkyl groups limit miscibility. A structurally similar compound, 2-(4-Methylphenyl)propan-2-ol, is known to be slightly soluble in water.[16] |

| Methanol, Ethanol | Highly Soluble | These short-chain alcohols are excellent hydrogen bond donors and acceptors and have a lower polarity than water, which better accommodates the nonpolar part of the molecule.[17] | |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Insoluble / Very Poorly Soluble | The weak London dispersion forces offered by these solvents cannot overcome the strong intermolecular hydrogen bonding between the solute molecules. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Highly Soluble | The basic amine group is protonated to form a highly polar and water-soluble ammonium hydrochloride salt.[14][15] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Sparingly Soluble | The tertiary alcohol is not acidic enough to be deprotonated by NaOH, so no significant solubility enhancement is expected compared to water.[15] |

Section 4: Experimental Determination of Solubility

To validate the predicted profile and obtain precise data, standardized experimental protocols are essential. The following sections describe trustworthy methods for both rapid classification and precise quantification of solubility.

4.1 Protocol: Qualitative Solubility Classification

This method provides a rapid and systematic way to classify the compound's solubility, which in turn reveals the nature of its functional groups.[14][15]

Methodology:

-

Preparation: Label five clean, dry test tubes (e.g., 13x100 mm).

-

Sample Addition: Accurately weigh approximately 25 mg of this compound into each test tube.

-

Solvent Addition & Observation (Sequential):

-

Tube 1 (Water): Add 0.75 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe and record if the solid dissolves completely.

-

Tube 2 (5% HCl): If insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh sample. Shake vigorously. A positive result (dissolution) indicates the presence of a basic functional group.[14][15]

-

Tube 3 (5% NaOH): If insoluble in water, add 0.75 mL of 5% aqueous NaOH to a fresh sample. Shake vigorously. This tests for acidic functional groups.

-

Tube 4 (Ethanol): Add 0.75 mL of ethanol to a fresh sample. Shake vigorously.

-

Tube 5 (Hexane): Add 0.75 mL of hexane to a fresh sample. Shake vigorously.

-

-

Interpretation: Compare the observations to the predicted profile to confirm the compound's acid-base nature and general polarity.

Caption: Flowchart for qualitative solubility analysis.

4.2 Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This is a gold-standard method for determining the equilibrium solubility of a compound in a specific solvent. The principle involves creating a saturated solution and then measuring the concentration of the solute in a filtered aliquot.[6]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 10 mL) in a sealed, airtight container such as a screw-cap vial. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) on a shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The rate of dissolution decreases as equilibrium is approached.[6]

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath until the excess solid has completely settled.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. To avoid disturbing the solid, ensure the pipette tip is well above the settled material. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

-

Analysis:

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute.

-

-

Calculation: Calculate the solubility using the formula:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant sampled in mL)

-

Caption: Workflow for the quantitative shake-flask method.

Section 5: Practical Applications and Safety

A thorough understanding of solubility is paramount for practical applications:

-

Reaction Chemistry: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields. For reactions involving this compound, polar solvents like ethanol or aprotic solvents like DMF would be appropriate starting points.

-

Purification: Solubility differences are the basis of crystallization. To purify this compound, one would dissolve it in a suitable hot solvent in which it is highly soluble and then cool the solution to allow the purified compound to crystallize out, leaving impurities behind.

-

Formulation: In drug development, solubility directly impacts bioavailability. If this compound were part of an active pharmaceutical ingredient (API), its poor aqueous solubility might be overcome by forming a hydrochloride salt, significantly improving its dissolution in physiological media.

-

Safety: Always consult the Safety Data Sheet (SDS) before handling this compound and any solvents.[18][19] The compound may cause skin, eye, and respiratory irritation.[18] Handle in a well-ventilated area or chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

Section 6: Conclusion

This compound exhibits a solubility profile dominated by its amphiphilic character and the basicity of its primary amine group. It is predicted to be highly soluble in polar organic solvents and aqueous acidic solutions, but sparingly soluble in water and poorly soluble in nonpolar solvents. This behavior is a direct and predictable consequence of its molecular structure. The experimental protocols detailed in this guide provide robust and reliable methods for validating these predictions and for generating the precise, quantitative data needed for successful research, development, and manufacturing endeavors.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. (n.d.). Cole-Parmer. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

This compound (C9H13NO). (n.d.). PubChemLite. Retrieved from [Link]

-

2-(2-Aminophenyl)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]

-

HL chem please help!! (2022, April 4). Reddit. Retrieved from [Link]

-

Hydrogen Bonding. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

2-[4-(aminomethyl)phenyl]propan-2-ol (C10H15NO). (n.d.). PubChemLite. Retrieved from [Link]

- Approximate pKa chart of the functional groups. (n.d.).

-

Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). (2010, April 8). FooDB. Retrieved from [Link]

-

2-Amino-2-methyl-1-propanol. (n.d.). PubChem. Retrieved from [Link]

-

Illustrate the hydrogen bonding present in propan-2-ol. (n.d.). Pearson+. Retrieved from [Link]

-

Which of these would have the greatest polarity? I know its one of the propanols but which one? (2020, March 20). Reddit. Retrieved from [Link]

-

Is 2-propanol considered to be polar or non-polar? (2016, June 24). Quora. Retrieved from [Link]

-

Hydrogen Bonding. (2024, August 23). Save My Exams. Retrieved from [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 23243-04-1 [chemicalbook.com]

- 3. CAS 23243-04-1 | this compound - Synblock [synblock.com]

- 4. 23243-04-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(2-Aminophenyl)propan-2-ol | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. reddit.com [reddit.com]

- 10. Illustrate the hydrogen bonding present in propan-2-ol. | Study Prep in Pearson+ [pearson.com]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.indiana.edu [chem.indiana.edu]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. 2-(4-Methylphenyl)propan-2-ol | 1197-01-9 [chemicalbook.com]

- 17. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"2-(4-Aminophenyl)propan-2-ol" as a chemical intermediate

An In-depth Technical Guide to 2-(4-Aminophenyl)propan-2-ol as a Chemical Intermediate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 23243-04-1), a pivotal chemical intermediate in modern organic synthesis.[1][2] Possessing a unique bifunctional structure with a nucleophilic aromatic amine and a tertiary alcohol, this molecule serves as a versatile building block, particularly in the development of complex pharmaceutical agents and fine chemicals. This document elucidates its physicochemical properties, details robust synthesis methodologies with mechanistic insights, explores its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with actionable knowledge grounded in established scientific principles.

This compound, also known as 4-(2-hydroxypropan-2-yl)aniline, is an aromatic compound whose value lies in the strategic placement of its two functional groups.[3] The aniline moiety provides a reactive site for N-acylation, alkylation, diazotization, and the formation of heterocyclic structures. The tertiary alcohol is stable yet can be derivatized or used to introduce steric bulk and specific hydrogen-bonding capabilities into a target molecule. This duality makes it an attractive starting point for constructing molecules with precise three-dimensional architectures, a critical requirement in modern medicinal chemistry where target-specific interactions are paramount. Its derivatives have been explored in various therapeutic areas, including as intermediates for kinase inhibitors.[4]

Physicochemical & Structural Properties

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 23243-04-1 | [1][2][5] |

| Molecular Formula | C₉H₁₃NO | [1][3][5] |

| Molecular Weight | 151.21 g/mol | [1][5][6] |

| IUPAC Name | This compound | [7] |

| SMILES | CC(C)(C1=CC=C(C=C1)N)O | [3][5] |

| Appearance | Colorless to light yellow viscous liquid | [8] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere | [1][5] |

Core Synthesis Methodologies

The most reliable and scalable synthesis of this compound is a two-step process commencing from 4-nitroacetophenone. This approach involves the initial formation of a tertiary alcohol via a Grignard reaction, followed by the selective reduction of the nitro group.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-(4-Nitrophenyl)propan-2-ol via Grignard Reaction

The Grignard reaction is the method of choice for forming the tertiary alcohol from the corresponding ketone, 4-nitroacetophenone.[9] The causality here is the potent nucleophilicity of the Grignard reagent (methylmagnesium bromide), which readily attacks the electrophilic carbonyl carbon of the ketone.

Caption: Mechanism of the Grignard reaction to form the tertiary alcohol precursor.

Materials:

-

4-Nitroacetophenone

-

Magnesium turnings

-

Methyl bromide or methyl iodide

-

Anhydrous diethyl ether (Et₂O)

-

Dilute hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen or argon atmosphere. All glassware must be scrupulously dry.[9]

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether. Initiate the reaction by adding a small crystal of iodine or a few drops of methyl bromide. Once initiated, slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.[10]

-